propyl 4-nitro-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a propyl group, a nitro group, and a carboxylate group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-nitro-1H-pyrazole-5-carboxylate typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding the pyrazole derivative to a mixture of concentrated nitric acid and sulfuric acid. The mixture is heated to 100°C for 16 hours, after which the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, resulting in the formation of a white precipitate. This precipitate is collected by vacuum filtration and crystallized from acetone to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Esters and Amides: Substitution reactions involving the carboxylate group produce various esters and amides.
Scientific Research Applications
Propyl 4-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of propyl 4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
Propyl 4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O4 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
propyl 4-nitro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-14-7(11)6-5(10(12)13)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
XEMFUPYEXVRINL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=NN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.